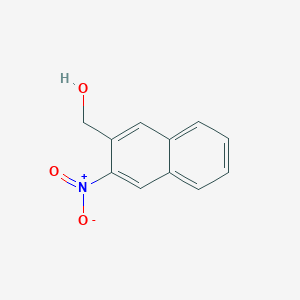

(3-nitronaphthalen-2-yl)methanol

Description

Contextualizing Naphthalene (B1677914) Derivatives in Organic Synthesis

Naphthalene, the simplest polycyclic aromatic hydrocarbon, and its derivatives are fundamental building blocks in organic chemistry. orientjchem.orgresearchgate.net The fused two-ring system provides a larger surface area and different electronic properties compared to benzene (B151609), influencing the reactivity and potential applications of its derivatives. Naphthalene derivatives are integral to the synthesis of a wide range of compounds, including dyes, pigments, pharmaceuticals, and materials with specific optical and electronic properties. Their ability to undergo a variety of chemical transformations, such as electrophilic substitution and metal-catalyzed cross-coupling reactions, allows for the precise installation of functional groups, leading to the creation of complex and valuable molecules.

Strategic Importance of Nitro and Hydroxyl Functionalities in Chemical Design

The presence of both a nitro and a hydroxyl group on the naphthalene core of (3-nitronaphthalen-2-yl)methanol is of strategic importance for several reasons:

The Nitro Group (-NO₂): The nitro group is a strong electron-withdrawing group, which significantly influences the electronic properties of the naphthalene ring. This deactivation of the aromatic system can direct the regioselectivity of certain reactions. Furthermore, the nitro group is a versatile functional handle that can be readily transformed into other important functional groups. For instance, it can be reduced to an amino group (-NH₂), which is a key component in a vast number of biologically active molecules and a precursor for the synthesis of various heterocyclic compounds. nih.gov The presence of the nitro group can also activate adjacent positions for nucleophilic aromatic substitution reactions under specific conditions.

The Hydroxyl Group (-OH): The hydroxyl group in the form of a hydroxymethyl substituent (-CH₂OH) provides a primary alcohol functionality. This group can participate in a wide array of fundamental organic reactions. It can be oxidized to an aldehyde or a carboxylic acid, providing entry into a different class of compounds. The hydroxyl group can also be converted into a good leaving group, facilitating nucleophilic substitution reactions. Furthermore, it can undergo esterification or etherification, allowing for the attachment of various other molecular fragments.

The juxtaposition of these two functional groups on the naphthalene scaffold offers a rich platform for synthetic exploration, allowing for sequential or orthogonal chemical modifications.

Overview of this compound as a Versatile Synthetic Intermediate

This compound serves as a versatile synthetic intermediate due to the combined reactivity of its functional groups and the naphthalene backbone. Its utility lies in its potential to be a precursor for a variety of more complex molecules. For example, the reduction of the nitro group to an amine, followed by intramolecular or intermolecular reactions involving the hydroxyl group, can lead to the formation of nitrogen-containing heterocyclic compounds fused to the naphthalene ring system. Such structures are of significant interest in medicinal chemistry and materials science.

The strategic positioning of the nitro and hydroxymethyl groups at the 2- and 3-positions of the naphthalene ring allows for the synthesis of specifically substituted naphthalenes that might be difficult to access through other synthetic routes. The interplay between the electron-withdrawing nature of the nitro group and the reactivity of the hydroxymethyl group can be exploited to control the outcome of various chemical transformations, making this compound a valuable tool for the synthetic chemist.

While specific, detailed research on the synthesis and extensive applications of this compound is not widely available in the public domain, its structural features strongly suggest its potential as a key building block in the construction of complex molecular architectures. The principles of organic synthesis and the known reactivity of its constituent functional groups provide a solid foundation for its application in the development of novel compounds with potentially interesting biological or material properties.

Structure

3D Structure

Properties

IUPAC Name |

(3-nitronaphthalen-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c13-7-10-5-8-3-1-2-4-9(8)6-11(10)12(14)15/h1-6,13H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLIFSPRRWWMMPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C(=CC2=C1)CO)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80399080 | |

| Record name | 3-NITRONAPHTHALENE-2-METHANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80399080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73428-04-3 | |

| Record name | 3-NITRONAPHTHALENE-2-METHANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80399080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Routes and Methodologies for 3 Nitronaphthalen 2 Yl Methanol

Reduction-Based Synthesis from Carboxylic Acid Precursors

A primary route to (3-nitronaphthalen-2-yl)methanol involves the selective reduction of the carboxylic acid functionality of 3-nitro-2-naphthoic acid, while preserving the nitro group. The choice of reducing agent is critical to the success of this transformation.

Borane (B79455) complexes, such as borane-tetrahydrofuran (B86392) (BH3-THF), are highly effective reagents for the selective reduction of carboxylic acids to their corresponding alcohols. commonorganicchemistry.com These reagents are known for their chemoselectivity, often leaving other reducible functional groups like nitro groups intact under controlled conditions. The electrophilic nature of borane makes it more reactive towards the electron-rich carbonyl oxygen of the carboxylic acid than the nitro group. reddit.com

The reaction mechanism is believed to involve the formation of an acyloxyborane intermediate, which is subsequently reduced to the primary alcohol. The general transformation can be represented as follows:

Reaction Scheme:

In the specific case of 3-nitro-2-naphthoic acid, the reaction would proceed as depicted:

Reaction: 3-Nitro-2-naphthoic acid → this compound

While specific literature on this exact transformation is scarce, related reductions of nitro-substituted carboxylic acids suggest that the reaction is typically carried out in an aprotic solvent like tetrahydrofuran (B95107) (THF) at room temperature or with gentle heating. jrfglobal.com The stoichiometry of the borane reagent is a crucial parameter to control for optimal yield and selectivity.

While borane complexes are a primary choice, other reducing agents can be considered for the transformation of 3-nitro-2-naphthoic acid. The selection of an alternative is often guided by factors such as cost, safety, and compatibility with other functional groups.

A common strategy involves a two-step process: first, the carboxylic acid is converted to an ester, which is then reduced to the alcohol. This approach opens up a wider range of milder reducing agents.

| Reducing Agent/Method | Substrate | Product | Key Conditions | Notes |

| Tin(II) Chloride (SnCl2) | Aromatic Nitro Compounds | Aromatic Amines | Acidic medium (e.g., HCl) | Primarily reduces nitro groups; not suitable for direct carboxylic acid reduction. commonorganicchemistry.com |

| Iron (Fe) in Acetic Acid | Aromatic Nitro Compounds | Aromatic Amines | Acidic conditions | A classic method for nitro group reduction. miracosta.edu |

| Catalytic Hydrogenation (H2/Pd-C) | Aromatic Nitro Compounds | Aromatic Amines | Varies | Can also reduce other functional groups. commonorganicchemistry.com |

| Sodium Borohydride (NaBH4) | Esters | Alcohols | Alcoholic solvents | Requires prior esterification of the carboxylic acid. |

It is important to note that many common reducing agents for carboxylic acids, such as lithium aluminum hydride (LiAlH4), are generally too reactive and would likely reduce both the carboxylic acid and the nitro group. Therefore, careful selection of the reagent and reaction conditions is paramount to achieve the desired chemoselectivity.

Exploration of Multistep Synthesis Strategies for the Naphthalene (B1677914) Core

The synthesis of the substituted naphthalene core of this compound can be approached through various multistep strategies, often starting from simpler, commercially available precursors. These methods offer flexibility in introducing the desired functional groups at specific positions on the naphthalene ring system.

One conceptual approach involves the construction of the naphthalene ring through annulation reactions, followed by functional group interconversions. For instance, a substituted benzene (B151609) derivative could undergo a [4+2] cycloaddition with a suitable dienophile to construct the second ring. Subsequent nitration and functionalization of a side chain would lead to the target molecule.

Another strategy involves the modification of pre-existing naphthalene derivatives. For example, the nitration of 2-naphthoic acid or its ester could be a potential route, although controlling the regioselectivity of the nitration can be challenging. scitepress.orggoogle.com The directing effects of the substituents on the naphthalene ring play a crucial role in determining the position of the incoming nitro group.

Recent advances in synthetic methodology have introduced novel approaches, such as the skeletal editing of isoquinolines, to generate substituted naphthalenes. internationalscholarsjournals.com This method involves a nitrogen-to-carbon transmutation, offering a unique pathway to access diverse naphthalene derivatives.

Advancements in Stereoselective Synthesis Approaches

The molecule this compound does not possess a chiral center, and therefore, stereoselective synthesis is not a relevant consideration for its preparation.

Sustainable and Green Chemistry Aspects in Synthesis Development

The principles of green chemistry are increasingly influencing the design of synthetic routes for fine chemicals. In the context of synthesizing this compound, several aspects can be optimized to enhance the environmental compatibility of the process.

The choice of solvent is a key consideration. The use of greener solvents or even solvent-free reaction conditions can significantly reduce the environmental impact. For instance, the nitration of naphthalene has been explored using solid acid catalysts, which can be recovered and reused, minimizing waste. scitepress.orgresearchgate.net

The development of catalytic methods is another cornerstone of green chemistry. Utilizing catalytic amounts of reagents instead of stoichiometric quantities reduces waste and often leads to milder reaction conditions. For the reduction step, catalytic transfer hydrogenation, using a hydrogen donor in the presence of a catalyst, can be a greener alternative to metal hydrides.

Furthermore, atom economy is a critical metric. Synthetic routes that maximize the incorporation of atoms from the starting materials into the final product are preferred. This can be achieved by designing more efficient, shorter synthetic pathways. The use of reagents like fuming nitric acid instead of traditional mixed acids (nitric and sulfuric acid) in nitration can improve the cleanness of the reaction and reduce the amount of acidic waste. google.com

Spectroscopic Elucidation and Structural Analysis Methodologies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. For (3-nitronaphthalen-2-yl)methanol, both ¹H and ¹³C NMR spectroscopy would be essential for structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum would provide information about the number of different types of protons, their chemical environments, and their proximity to one another. The aromatic protons on the naphthalene (B1677914) ring would appear as a complex pattern of signals. The protons of the methylene (B1212753) group (CH₂) adjacent to the hydroxyl group would likely appear as a distinct singlet or a doublet, depending on the solvent and coupling interactions. The hydroxyl proton itself would typically be a broad singlet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The carbon atom attached to the nitro group and the one bearing the hydroxymethyl group would have characteristic chemical shifts. The remaining carbon atoms of the naphthalene ring would also have specific resonances, aiding in the complete structural assignment.

Advanced NMR Techniques: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable in definitively assigning all proton and carbon signals and confirming the connectivity of the atoms within the molecule.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: As of the latest available data, specific experimental NMR data for this compound has not been published in widely accessible literature. The following table is based on predicted values and typical chemical shifts for similar structural motifs.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| CH₂ | ~4.9 | ~60 |

| OH | Variable | - |

| Naphthalene H | 7.5 - 8.5 | 125 - 150 |

| Naphthalene C | - | 125 - 150 |

| C-NO₂ | - | ~148 |

| C-CH₂OH | - | ~135 |

This table is for illustrative purposes and is based on general principles of NMR spectroscopy.

High-Resolution Mass Spectrometry for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the exact molecular formula of a compound. It measures the mass-to-charge ratio (m/z) of an ion with very high precision.

For this compound, HRMS would be used to confirm the molecular formula C₁₁H₉NO₃ by providing an exact mass that is consistent with this composition. The calculated exact mass for this formula is 203.05824 g/mol . nih.gov Fragmentation patterns observed in the mass spectrum would also offer structural clues, such as the loss of the hydroxymethyl group or the nitro group.

Table 2: High-Resolution Mass Spectrometry Data

| Parameter | Value |

| Molecular Formula | C₁₁H₉NO₃ |

| Calculated Exact Mass | 203.05824 g/mol |

| Ionization Mode | Typically ESI+ or APCI+ |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore and Functional Group Analysis

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the hydroxyl (O-H), nitro (N-O), and aromatic (C-H and C=C) groups.

Table 3: Expected Infrared Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Hydroxyl (O-H) | Stretching | 3200-3600 (broad) |

| Nitro (N-O) | Asymmetric Stretching | 1500-1560 |

| Nitro (N-O) | Symmetric Stretching | 1335-1385 |

| Aromatic C-H | Stretching | 3000-3100 |

| Aromatic C=C | Stretching | 1400-1600 |

| C-O | Stretching | 1000-1260 |

(Note: This table represents typical IR absorption ranges for the functional groups present.)

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with chromophores, such as the nitronaphthalene system. The extended π-system of the naphthalene ring, in conjunction with the nitro group, would result in characteristic absorption maxima (λ_max) in the UV-Vis spectrum. The position and intensity of these absorptions are sensitive to the solvent used.

X-ray Crystallography for Three-Dimensional Structural Characterization

As of the current literature survey, there are no published crystal structures for this compound.

Applications of 3 Nitronaphthalen 2 Yl Methanol As a Chemical Building Block and Precursor

Contributions to Complex Organic Synthesis

As a readily modifiable aromatic structure, (3-nitronaphthalen-2-yl)methanol is a valuable starting point in multi-step organic syntheses. The nitro group can be readily reduced to an amine, which opens up a vast number of subsequent chemical transformations, while the methanol (B129727) group can be oxidized or otherwise functionalized.

The naphthalene (B1677914) core is a structural motif found in numerous pharmacologically active compounds. This compound serves as a key intermediate for producing derivatives with potential therapeutic applications. The reduction of the nitro group to form (3-aminonaphthalen-2-yl)methanol (B120577) is a common primary step, yielding a versatile intermediate for further elaboration. ontosight.ai This amino-naphthalene derivative can then be incorporated into larger molecules. For instance, novel tetrahydronaphthalene carboxamide derivatives have been synthesized and evaluated for their effects on nitric oxide production in macrophage cells, a key process in inflammation. nih.gov The synthesis of such compounds often involves the strategic placement of functional groups on the naphthalene ring, for which this compound is a suitable precursor.

| Precursor Compound | Intermediate | Target Pharmaceutical Moiety | Potential Application |

| This compound | (3-Aminonaphthalen-2-yl)methanol | Tetrahydronaphthalene Carboxamides | Anti-inflammatory Agents |

The aromatic and electron-deficient nature of the nitronaphthalene system makes this compound a valuable precursor for the synthesis of dyes and pigments. molbase.com The transformation of the nitro group into an amino group, and its subsequent conversion into a diazonium salt, is a classic pathway for producing azo dyes. Furthermore, the naphthalene ring system itself is a known fluorophore. By chemically modifying this compound, chemists can create novel fluorescent compounds. A significant application in this area is the synthesis of fluorescent nucleoside analogues, which are used as probes in molecular biology to study nucleic acid structure and dynamics. mdpi.com For example, unnatural nucleosides incorporating bulky fluorescent groups have been synthesized biocatalytically, demonstrating that large functional molecules can be attached to a ribose sugar. rsc.org

In the field of agrochemicals, there is a continuous search for new molecules with potent pesticidal or herbicidal properties. This compound derivatives are explored for this purpose. The synthesis of novel β-naphthol derivatives containing benzothiazolylamino and various heteroaryl groups has been shown to yield compounds with significant pesticidal activity. nih.gov The general strategy involves using a naphthalene-based starting material, such as a derivative of this compound, in a multi-component reaction (like the Betti reaction) to generate complex molecules with potential bioactivity. nih.gov

| Starting Moiety | Reaction Type | Resulting Compound Class | Agrochemical Application |

| Naphthalene | Betti Reaction | β-Naphthol derivatives with heteroaryl groups | Pesticidal Agents |

Design and Synthesis of Photoactivatable Caging Groups for Chemical Biology

A sophisticated application of this compound is in the creation of photolabile protecting groups (PPGs), often called "caging" groups. nih.govnih.gov These are moieties that can be attached to a biologically active molecule, rendering it inert. The active molecule can then be released at a specific time and location by exposure to light, providing precise spatiotemporal control over biological processes. nih.govwikipedia.org

The functionality of this compound as a photolabile group is based on the well-established chemistry of ortho-nitrobenzyl compounds. acs.org Upon absorption of UV light, the nitro group undergoes an intramolecular hydrogen abstraction from the benzylic carbon of the methanol group. This initiates a photochemical rearrangement that ultimately leads to the cleavage of the bond connecting the caging group to the substrate molecule, releasing the active compound and a nitroso byproduct. wikipedia.org

The core design principles involve:

The Chromophore: The naphthalene ring system absorbs light at specific wavelengths. Expanding the carbon skeleton from a simple benzene (B151609) ring to a naphthalene core can alter the absorption wavelength and quantum yield of the photolysis reaction. wikipedia.org

The Photoreactive Center: The ortho-nitrobenzyl arrangement is crucial for the photochemical cleavage mechanism.

The Leaving Group: The molecule to be "caged" is attached to the benzylic carbon, typically as an ester, ether, or carbamate. The list of functional groups that can be protected is extensive and includes phosphates, carboxylates, and alkoxides. wikipedia.org

The ability to control the release of bioactive molecules with light is a powerful tool in chemical biology. This compound-derived caging groups can be integrated into various probes. nih.gov A key area of application is the synthesis of "caged" unnatural nucleosides and nucleotides. rsc.org These modified nucleosides can be incorporated into DNA or RNA strands, which can then be activated by light to perform a specific function. This technique is used to study DNA repair, replication, and transcription.

Furthermore, small molecule probes, such as neurotransmitters or cell-signaling molecules, can be caged using naphthalene-based photolabile groups. nih.gov This allows researchers to release these signaling molecules with high precision within a cellular environment to study complex signaling pathways. nih.gov The development of these tools is pivotal for perturbing and investigating dynamic biological processes with minimal invasion. nih.gov

Development of Advanced Materials and Polymeric Systems

The structural attributes of this compound make it a compelling candidate for the development of novel functional polymers and advanced materials. The naphthalene unit can be integrated into polymer backbones or as a pendant group, imparting specific optical and electronic properties to the resulting materials.

The presence of the nitro group is particularly significant. Nitroaromatic compounds are known for their electron-deficient nature, a desirable characteristic for creating n-type organic materials, which are crucial for applications in organic electronics such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). While many nitroaromatic compounds are non-fluorescent due to rapid non-radiative decay pathways, strategic chemical modifications can induce fluorescence. Research has shown that attaching electron-donating groups to the nitronaphthalene core can significantly increase the singlet-excited-state lifetime, making these derivatives fluorescent. nih.gov The hydroxymethyl group of this compound provides a convenient handle for such modifications, allowing for its incorporation into polymeric structures through esterification or etherification reactions. This could lead to the development of processable and efficient fluorescent polymer emitters. mdpi.com

Furthermore, the naphthalene moiety itself is a well-established building block for high-performance polymers. Naphthalene-based polymers are known for their high thermal stability and excellent mechanical properties. nih.gov By incorporating this compound into polymer chains, it is possible to create materials that combine the robustness of naphthalene-based polymers with the unique electronic properties conferred by the nitro group. Such polymers could find applications as catalytic supports, where the functional groups can influence the distribution and activity of catalytically active metal nanoparticles. nih.gov

The development of functional polymers from renewable resources is a growing area of research. frontiersin.orgresearchgate.net While this compound is not biomass-derived, the principles of creating functional polymers through the incorporation of specific monomers can be applied. The ability to tailor the properties of polymers by introducing functional monomers is a key strategy in materials science. rsc.org

Table 1: Potential Polymerization Strategies for this compound

| Polymerization Method | Reactive Group | Potential Polymer Type | Potential Application |

| Polycondensation | -CH₂OH | Polyester, Polyether | Thermally stable plastics, Advanced coatings |

| Post-polymerization functionalization | -NO₂ (after reduction to -NH₂) | Amide-functionalized polymers | High-performance films, Membranes |

| Ring-opening polymerization (after modification) | Lactone (if modified) | Polyester with pendant nitronaphthalene | Biodegradable functional materials |

Ligand Design in Catalysis

The transformation of this compound into sophisticated ligands for transition-metal catalysis represents another significant area of its application. The key to this utility lies in the chemical versatility of its functional groups, particularly the nitro group, which can be readily reduced to an amino group. This transformation from this compound to (3-aminonaphthalen-2-yl)methanol opens up a vast array of possibilities for ligand synthesis.

One of the most promising applications is in the design of N-heterocyclic carbene (NHC) ligands. NHCs have become a cornerstone of modern catalysis due to their strong σ-donating properties and their ability to form stable complexes with a wide range of transition metals. nih.govscripps.edu The synthesis of NHC precursors typically involves the reaction of a diamine with a one-carbon source. dntb.gov.ua The (3-aminonaphthalen-2-yl)methanol, derived from the parent nitro compound, can be further elaborated to create a diamine structure fused to the naphthalene backbone. Subsequent cyclization would lead to a naphthalene-annulated NHC.

The rigid and sterically defined backbone of a naphthalene-fused NHC ligand can impart unique properties to the corresponding metal complexes. The extended π-system of the naphthalene can influence the electronic properties of the metal center, while the defined steric environment can enhance catalytic activity and selectivity. mdpi.com Chiral versions of such ligands could be developed for asymmetric catalysis. dntb.gov.ua The synthesis of phenanthrene-fused NHC ligands, which share structural similarities with naphthalene systems, has been successfully demonstrated, highlighting the feasibility of this approach. dntb.gov.ua

The resulting metal-NHC complexes, particularly with metals like palladium, ruthenium, and iridium, are expected to be highly active catalysts for a variety of organic transformations, including cross-coupling reactions, olefin metathesis, and hydrogenation. nih.govnih.gov The stability and activity of these catalysts can be fine-tuned by modifying the substituents on the naphthalene ring and the NHC core. scripps.edu

Table 2: Plausible Synthesis of a Naphthalene-Annulated NHC Ligand from this compound

| Step | Reaction | Intermediate/Product | Relevance |

| 1 | Reduction of Nitro Group | (3-Aminonaphthalen-2-yl)methanol | Creation of the necessary amine functionality |

| 2 | Functionalization of Amine and Alcohol | N,N'-disubstituted diaminonaphthalene derivative | Formation of the diamine precursor for the NHC |

| 3 | Cyclization with a C1 source | Naphthalene-annulated imidazolium (B1220033) salt | NHC precursor synthesis |

| 4 | Deprotonation | Free Naphthalene-annulated NHC | Formation of the active ligand |

| 5 | Metalation | Metal-NHC complex | Final catalyst synthesis |

The development of such novel ligand architectures derived from this compound holds significant promise for advancing the field of catalysis, offering new tools for efficient and selective chemical synthesis.

Theoretical and Computational Chemistry Studies on 3 Nitronaphthalen 2 Yl Methanol

Electronic Structure Calculations and Molecular Orbital Theory

A fundamental investigation into the electronic properties of (3-nitronaphthalen-2-yl)methanol would involve sophisticated quantum chemical calculations. Methods such as Density Functional Theory (DFT) and ab initio approaches like Hartree-Fock (HF) and post-Hartree-Fock methods are standard tools for such analyses.

These calculations would yield crucial information about the molecule's electronic architecture. Key parameters of interest include the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

Furthermore, the analysis of molecular orbitals would reveal the distribution of electron density, identifying electron-rich and electron-deficient regions. This is particularly relevant for understanding the influence of the electron-withdrawing nitro (-NO₂) group and the electron-donating hydroxymethyl (-CH₂OH) group on the naphthalene (B1677914) core. Such studies would elucidate the interplay of these substituents on the aromatic system's electronic character.

Table 1: Hypothetical Electronic Properties of this compound

| Property | Calculated Value | Method/Basis Set |

| HOMO Energy | Data not available | e.g., B3LYP/6-31G(d) |

| LUMO Energy | Data not available | e.g., B3LYP/6-31G(d) |

| HOMO-LUMO Gap | Data not available | e.g., B3LYP/6-31G(d) |

| Dipole Moment | Data not available | e.g., B3LYP/6-31G(d) |

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound are key determinants of its physical and chemical properties. A thorough conformational analysis would identify the most stable arrangements of the molecule in space. This involves exploring the potential energy surface by systematically rotating the flexible bonds, primarily the C-C bond of the hydroxymethyl group and the C-N bond of the nitro group.

The results of such an analysis would reveal the preferred orientations (conformers) of these functional groups relative to the naphthalene plane and each other. The energy barriers between different conformers would also be calculated, providing insight into the molecule's flexibility at different temperatures.

Molecular dynamics (MD) simulations could further probe the dynamic behavior of the molecule over time, including its interactions with solvent molecules. These simulations would provide a more realistic picture of the molecule's behavior in different environments, moving beyond the static picture of a single, optimized geometry.

Table 2: Hypothetical Conformational Analysis Data for this compound

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (°C-C-O-H) | Dihedral Angle (°C-C-N-O) |

| Conformer 1 (Global Minimum) | 0.0 | Data not available | Data not available |

| Conformer 2 | Data not available | Data not available | Data not available |

| Conformer 3 | Data not available | Data not available | Data not available |

Reaction Mechanism Elucidation and Transition State Analysis

Theoretical chemistry provides powerful tools to investigate the pathways of chemical reactions. For this compound, studies could focus on reactions such as the oxidation of the hydroxymethyl group or the reduction of the nitro group.

By mapping the potential energy surface of a reaction, computational chemists can identify the minimum energy path from reactants to products. A crucial part of this is locating the transition state, which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, a key factor in its rate.

Analysis of the transition state's geometry provides a snapshot of the bond-breaking and bond-forming processes, offering deep mechanistic insights that are often difficult to obtain experimentally.

Table 3: Hypothetical Reaction Data for the Oxidation of this compound

| Reaction Step | Activation Energy (kcal/mol) | Key Bond Distances in Transition State (Å) |

| Hydrogen abstraction from -CH₂OH | Data not available | Data not available |

| Aldehyde formation | Data not available | Data not available |

Predictive Modeling of Spectroscopic Properties

Computational methods can predict various types of spectra, which can be invaluable for identifying and characterizing a compound. For this compound, theoretical predictions of its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra would be highly informative.

IR Spectroscopy: Calculations of vibrational frequencies can predict the positions and intensities of absorption bands in the IR spectrum, corresponding to the stretching and bending of specific chemical bonds.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated, providing a theoretical NMR spectrum that can be compared with experimental data for structure verification.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions of the molecule, which correspond to the absorption of light in the UV-Vis region. This provides insight into the molecule's color and its photophysical properties.

Table 4: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Peak/Shift | Experimental Peak/Shift |

| IR (C=O stretch) | Data not applicable | Data not available |

| ¹H NMR (Ar-H) | Data not available | Data not available |

| ¹³C NMR (Ar-C) | Data not available | Data not available |

| UV-Vis (λmax) | Data not available | Data not available |

Conclusion and Future Research Perspectives

Summary of Current Research Landscape

The current body of scientific literature on (3-nitronaphthalen-2-yl)methanol is not extensive. Publicly available information primarily consists of its basic chemical and physical properties, as cataloged in chemical databases like PubChem. ontosight.ainih.gov These databases provide computed data on molecular weight, formula, and various identifiers such as the CAS number (73428-04-3). ontosight.ainih.govchemspider.com While general reactions of functional groups present in the molecule, such as the reduction of aromatic nitro groups and the oxidation of primary alcohols, are well-established in organic chemistry, specific studies detailing these transformations on this compound are scarce in mainstream scientific journals.

The existing research landscape points towards its potential as a synthetic intermediate. The presence of both a nucleophilic hydroxyl group and an electrophilically activatable nitro group makes it a candidate for the synthesis of more complex naphthalene (B1677914) derivatives. These derivatives could be of interest in medicinal chemistry and materials science, fields where naphthalene-based structures have shown significant promise. ontosight.ainist.gov However, dedicated research programs focusing on the systematic exploration of this compound's reactivity and applications appear to be limited.

Identification of Knowledge Gaps and Unexplored Reactivity

The primary knowledge gap concerning this compound is the lack of detailed, peer-reviewed experimental data. While theoretical properties are available, empirical data from laboratory synthesis and characterization are not readily found in the public domain. This includes a lack of published spectroscopic data (such as ¹H NMR, ¹³C NMR, and IR spectra) and crystallographic data, which are fundamental for the unambiguous identification and conformational analysis of the compound.

The reactivity of this compound remains largely unexplored in a systematic manner. Key areas where research is needed include:

Detailed Synthesis and Optimization: While a plausible synthetic route involves the reduction of 3-nitronaphthalene-2-carboxylic acid, specific and optimized experimental procedures are not published.

Oxidation of the Hydroxymethyl Group: The selective oxidation of the primary alcohol to the corresponding aldehyde or carboxylic acid, in the presence of the sensitive nitro group, presents a synthetic challenge that has not been specifically addressed for this molecule.

Reduction of the Nitro Group: While general methods for nitro group reduction are known, their application to this compound to yield (3-aminonaphthalen-2-yl)methanol (B120577) needs to be experimentally verified and optimized. The potential for selective reduction to intermediate species like the hydroxylamine (B1172632) or azo compound also remains an open question.

Functional Group Interconversion: The reactivity of the hydroxyl group in reactions such as etherification (e.g., Williamson ether synthesis) and esterification has not been documented for this specific substrate.

Ring Chemistry: The influence of the existing substituents on electrophilic or nucleophilic aromatic substitution on the naphthalene core is another area ripe for investigation.

Prospective Applications and Methodological Advancements

Despite the current knowledge gaps, the chemical structure of this compound suggests several prospective applications and avenues for methodological advancements.

Prospective Applications:

Medicinal Chemistry: The corresponding amino-alcohol, (3-aminonaphthalen-2-yl)methanol, could serve as a valuable scaffold for the synthesis of novel bioactive compounds. Naphthalene derivatives are known to exhibit a wide range of biological activities. nist.gov

Materials Science: The bifunctional nature of this molecule could be exploited in the synthesis of novel polymers or functional materials. For instance, it could be incorporated as a monomer in the production of polyesters or polyurethanes, potentially imparting unique optical or thermal properties derived from the nitronaphthalene moiety.

Methodological Advancements:

Development of Selective Synthetic Methods: The presence of two reactive functional groups necessitates the development of chemoselective reactions. Research into selective oxidation and reduction methods that are compatible with the other functional group would be a significant methodological advancement.

Catalytic Transformations: The exploration of catalytic methods, such as catalytic hydrogenation for the nitro group reduction or catalytic oxidation of the alcohol, could lead to more efficient and environmentally benign synthetic routes.

Spectroscopic and Structural Database Expansion: The acquisition and dissemination of comprehensive spectroscopic (NMR, IR, Mass Spectrometry) and single-crystal X-ray diffraction data for this compound and its derivatives would be invaluable for the broader chemistry community, facilitating its identification and use in future research endeavors.

Q & A

Q. Q1. What are the common synthetic routes for (3-nitronaphthalen-2-yl)methanol, and how are intermediates characterized?

Methodological Answer: The synthesis often involves nitration and hydroxylation steps. For example, analogous naphthalene derivatives are synthesized via nucleophilic substitution or condensation reactions. A typical protocol includes refluxing precursors (e.g., hydroxylamine hydrochloride) with a base like KOH in absolute ethanol for 12 hours, followed by neutralization with acetic acid . Intermediates are characterized using NMR (¹H/¹³C), IR spectroscopy, and mass spectrometry (MS). Crystallization from hexane or chloroform is employed to isolate pure compounds, with single-crystal X-ray diffraction (SCXRD) confirming structural assignments .

Advanced Synthesis Optimization

Q. Q2. How can reaction conditions be optimized to improve the yield of this compound derivatives?

Methodological Answer: Yield optimization requires balancing temperature, solvent, and catalyst. For instance, using K₂CO₃ in DMF at 80°C for 5 hours enhances nucleophilic substitution efficiency in similar naphthalene systems . Solvent polarity adjustments (e.g., switching from ethanol to DMF) can stabilize transition states. Kinetic studies via HPLC or GC-MS help identify side products, while DOE (Design of Experiments) methodologies systematically evaluate parameter interactions .

Data Contradictions in Spectral Analysis

Q. Q3. How should researchers resolve contradictions in NMR or IR data for nitro-substituted naphthalenemethanol derivatives?

Methodological Answer: Contradictions often arise from tautomerism or solvent effects. For example, nitro group positioning can alter hydrogen bonding, shifting IR absorption bands. Comparative analysis with computational spectra (DFT or Hartree-Fock methods) validates experimental data. If ¹H NMR signals overlap, 2D techniques like COSY or HSQC clarify coupling patterns. Redundant crystallization (e.g., using chloroform/hexane mixtures) may reveal polymorphic forms affecting spectral outcomes .

Toxicological and Safety Considerations

Q. Q4. What toxicological profiles should guide handling of this compound in lab settings?

Methodological Answer: While specific toxicology data for this compound is limited, structurally related naphthalene derivatives (e.g., 1-methylnaphthalene) show hepatotoxicity and respiratory irritation. Follow protocols for nitroaromatics: use PPE (gloves, masks, protective clothing) and fume hoods. Waste must be segregated and processed by certified facilities to prevent environmental contamination. Acute toxicity assays (e.g., LD₅₀ in rodents) and Ames tests for mutagenicity are recommended for novel derivatives .

Computational Modeling for Reactivity Prediction

Q. Q5. Which computational methods predict the reactivity of this compound in substitution or oxidation reactions?

Methodological Answer: Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Solvation effects are modeled using PCM (Polarizable Continuum Model). For oxidation pathways, transition state theory (TST) identifies energy barriers for alcohol-to-carboxylic acid conversions. Software like Gaussian or ORCA integrates these methods, while molecular docking studies assess bioactivity .

Derivatization Strategies for Functional Group Manipulation

Q. Q6. What derivatization approaches expand the utility of this compound in drug discovery?

Methodological Answer: The nitro group can be reduced to an amine (e.g., using NaBH₄/CuCl₂) for further functionalization. Esterification of the methanol group (e.g., with acetyl chloride) enhances lipophilicity. Suzuki-Miyaura coupling at the naphthalene ring introduces aryl/heteroaryl moieties. For biological screening, prodrug strategies (e.g., phosphonate esters) improve bioavailability. LC-MS monitors reaction progress, and purity is verified via HPLC .

Addressing Methanol Crossover in Electrochemical Applications

Q. Q7. How does methanol crossover impact studies involving this compound in fuel cell research?

Methodological Answer: Methanol crossover reduces fuel cell efficiency by migrating through membranes. Mitigation strategies include:

- Thin, high-porosity electrolyte layers (e.g., sulfonated polymers) to block diffusion.

- Flow dynamics optimization (CFD modeling) to balance electrolyte velocity and pressure drops.

- Alternative membranes (e.g., Nafion composites) with lower methanol permeability.

Experimental validation uses cyclic voltammetry and polarization curves .

Structural-Activity Relationship (SAR) Studies

Q. Q8. How can SAR studies inform the design of bioactive this compound derivatives?

Methodological Answer: Systematic substitution at the nitro or methanol groups is analyzed for bioactivity. For example:

- Nitro position : Para-substitution may enhance electron-withdrawing effects, altering binding affinity.

- Methanol derivatization : Etherification or phosphorylation modulates solubility and target engagement.

Biological assays (e.g., enzyme inhibition, cytotoxicity) correlate structural changes with activity. QSAR models quantify substituent effects using descriptors like logP and molar refractivity .

Analytical Method Development for Trace Detection

Q. Q9. What analytical techniques detect trace amounts of this compound in environmental samples?

Methodological Answer: LC-MS/MS with electrospray ionization (ESI) offers high sensitivity (detection limits ~0.1 ppb). Solid-phase extraction (SPE) using C18 cartridges pre-concentrates samples. For volatile derivatives, GC-MS with cryogenic trapping isolates signals. Validation follows EPA guidelines (e.g., recovery rates, matrix spikes). Isotope-labeled internal standards (e.g., ¹³C analogs) correct for matrix effects .

Contradictory Results in Catalytic Reduction Studies

Q. Q10. How can researchers address inconsistent yields in catalytic hydrogenation of the nitro group?

Methodological Answer: Contradictions arise from catalyst poisoning or solvent incompatibility. Solutions include:

- Catalyst screening : Pd/C vs. Raney Ni, with H₂ pressure optimization.

- Solvent selection : Polar aprotic solvents (DMF) stabilize intermediates better than alcohols.

- Additives : Triethylamine scavenges acidic byproducts.

In situ FTIR monitors nitro-to-amine conversion, while TGA analyzes catalyst stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.